3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-N-cyclopropyl-N-[(1-methylpyrrol-2-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N2O/c1-19-8-2-3-13(19)10-20(12-5-6-12)16(21)11-4-7-14(17)15(18)9-11/h2-4,7-9,12H,5-6,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGQSGZHKXOFED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3,4-dichlorobenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with cyclopropylamine to yield 3,4-dichloro-N-cyclopropylbenzamide.
Introduction of the Pyrrole Moiety: The pyrrole moiety can be introduced by reacting the benzamide intermediate with 1-methyl-1H-pyrrole-2-carboxaldehyde in the presence of a suitable base, such as sodium hydride, to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups on the benzamide core can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
The compound has been identified as a potential c-Jun N-terminal kinase inhibitor , which positions it as a candidate for therapeutic applications in diseases where this signaling pathway is implicated, such as cancer and inflammatory disorders. The inhibition of c-Jun N-terminal kinase can lead to the modulation of various cellular processes including apoptosis and proliferation.
Anticancer Research
Research indicates that compounds targeting c-Jun N-terminal kinase pathways can have significant effects on tumor growth and survival. Studies have shown that inhibitors like 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide can reduce cell viability in certain cancer cell lines by inducing apoptosis through the modulation of signaling pathways associated with cell survival .
Anti-inflammatory Effects
The compound's ability to inhibit c-Jun N-terminal kinase also suggests potential anti-inflammatory properties. In vitro studies have demonstrated that it can reduce the production of pro-inflammatory cytokines, making it a candidate for further development in treating inflammatory diseases .
Data Table: Summary of Biological Studies
Case Study 1: Anticancer Activity
In a study published in PMC, researchers investigated the effects of various c-Jun N-terminal kinase inhibitors on human cancer cell lines. The results indicated that this compound significantly decreased cell viability and induced apoptosis through caspase activation pathways .
Case Study 2: Inflammatory Response Modulation
Another study focused on the compound's effects on inflammatory markers in a mouse model of arthritis. The administration of the compound resulted in a marked decrease in swelling and joint inflammation, correlating with reduced levels of TNF-alpha and IL-6, key mediators of inflammation .
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Structural Analogues in HDAC Inhibition
Several benzamide derivatives are well-characterized HDAC inhibitors. For example:
Key Observations :
- The target compound shares a benzamide backbone with HDAC inhibitors like MS275 and tubastatin A, but its 3,4-dichlorophenyl group and cyclopropyl-pyrrole substituent differentiate it. Chlorine atoms may enhance lipophilicity and membrane permeability compared to non-halogenated analogs .
Biological Activity
3,4-dichloro-N-cyclopropyl-N-[(1-methyl-1H-pyrrol-2-yl)methyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound can be represented structurally as follows:
- IUPAC Name : this compound
- Molecular Formula : CHClNO
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of oncology and neurology. The following sections detail its anticancer properties, neuropharmacological effects, and other relevant biological activities.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound:
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. In vitro studies demonstrated that it significantly inhibited cell proliferation in various cancer types, including breast (MCF-7) and lung (A549) cancer cells.
-
Case Study Data :
- Study 1 : In a study evaluating its effects on MCF-7 cells, the compound exhibited an IC value of approximately 5.0 µM, indicating potent antiproliferative activity compared to standard chemotherapeutics like doxorubicin .
- Study 2 : Another study reported that treatment with this compound resulted in a reduction of tumor size in xenograft models by approximately 40% after four weeks of administration .
| Cell Line | IC Value (µM) | Effect |
|---|---|---|
| MCF-7 | 5.0 | Significant inhibition |
| A549 | 7.5 | Moderate inhibition |
Neuropharmacological Effects
Beyond its anticancer properties, this compound has also been explored for its neuropharmacological effects:
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive function in animal models, potentially through modulation of neurotransmitter systems involving dopamine and serotonin pathways.
- Case Study Findings :
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to caspase activation.
- Cell Cycle Arrest : Inducing G0/G1 phase arrest in cancer cells.
- Neurotransmitter Modulation : Interaction with dopamine and serotonin receptors influencing cognitive functions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
